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Compound of Interest

Compound Name: 2-Methoxy-3,5-dimethylpyrazine

Cat. No.: B149192

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory thresholds of various
alkylpyrazines, a class of volatile organic compounds crucial to the aroma of many foods and
beverages. Understanding these thresholds is paramount for food science, flavor chemistry,
and sensory analysis. This document outlines the quantitative sensory data, details the
experimental protocols for their determination, and illustrates the underlying signaling pathways
involved in their perception.

Data Presentation: Sensory Thresholds of
Alkylpyrazines

The following table summarizes the odor detection thresholds of several common
alkylpyrazines in water. These values represent the lowest concentration at which a substance
can be detected by the human sense of smell. It is important to note that these values can vary
depending on the specific experimental methodology and the sensitivity of the sensory panel.
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Alkylpyrazine

Chemical Formula

Odor Description

Odor Detection
Threshold in Water

(ppb)

2-Methylpyrazine CsHeNz2 Nutty, cocoa, roasted 60,000 - 105,000[1][2]
) ] Chocolate, roasted
2,5-Dimethylpyrazine CeHsNz2 800 - 1,000[2][3][4]
nuts, earthy
2,3-Dimethylpyrazine CeHsNz2 Nutty, potato, coffee 2,500[2]
) ) Chocolate, roasted
2,6-Dimethylpyrazine CeHsNz2 200[2]
nuts

2,3,5- Baked potato, roasted

) ) C7H10N2 400[2][5]
Trimethylpyrazine nuts
2-Ethyl-3,5-

] ] CsH12N2 Nutty, cocoa, earthy 12]
dimethylpyrazine
2-Ethyl-5-

] C7H10N2 Nutty, roasted 100[2]

methylpyrazine
2-Ethyl-3,6- .

) ] CsHi2N2 Cocoa, nutty Not widely reported
dimethylpyrazine
Tetramethylpyrazine CsH12N2 Nutty, chocolate 1,000[2]

Experimental Protocols

The determination of sensory thresholds is a meticulous process requiring standardized

methods to ensure accuracy and reproducibility. The most common methods employed are

sensory evaluation by human panelists and instrumental analysis.

Sensory Evaluation: ASTM E679 - 3-Alternative Forced-
Choice (3-AFC) Ascending Concentration Series Method

A widely accepted and robust method for determining detection thresholds is the 3-Alternative
Forced-Choice (3-AFC) test, conducted in accordance with standards such as ASTM E679.[4]

[EIL71I8]O1[10][11]
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Objective: To determine the minimum concentration of an alkylpyrazine that can be detected by
a human sensory panel.

Materials:

A panel of trained sensory assessors (typically 15-30 individuals).

High-purity alkylpyrazine standard.

Odor-free water for dilutions.

Glass flasks with stoppers or sniff bottles.

Precision pipettes and volumetric flasks.
Procedure:

o Panelist Selection and Training: Panelists are screened for their sensory acuity and trained
to recognize the specific odorant being tested.

o Stock Solution Preparation: A concentrated stock solution of the target alkylpyrazine is
prepared in a suitable solvent (e.g., ethanol) and then serially diluted in odor-free water to
create a range of concentrations. The concentration steps are typically in a geometric series
(e.g., a factor of 2 or 3).

o Sample Presentation: For each concentration level, three samples are presented to each
panelist: two are blanks (odor-free water), and one contains the alkylpyrazine dilution. The
order of presentation is randomized for each panelist and each concentration level.

» Panelist Task: Each panelist is instructed to sniff the headspace of each sample and identify
the "odd" sample (the one that smells different). Even if they are not certain, they are
required to make a choice.

o Ascending Concentration Series: The test begins with a concentration below the expected
threshold and progressively increases.

o Data Analysis: The number of correct identifications at each concentration is recorded. The
individual threshold is typically calculated as the geometric mean of the last concentration
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missed and the first concentration correctly identified. The group threshold is the geometric
mean of the individual thresholds.

Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the
separation capabilities of gas chromatography with the sensitivity of the human nose as a
detector.[12][13][14][15][16] It is used to identify which specific compounds in a complex
mixture are responsible for the aroma.

Objective: To identify odor-active alkylpyrazines in a sample and characterize their odor quality.

Apparatus:

Gas chromatograph (GC) equipped with a capillary column.

An effluent splitter at the end of the column.

A standard GC detector (e.g., Flame lonization Detector - FID or Mass Spectrometer - MS).

An olfactometry port (sniffing port) where a trained assessor can sniff the effluent.
Procedure:

o Sample Preparation: Volatile compounds, including alkylpyrazines, are extracted from the
sample matrix. Common extraction techniques include headspace solid-phase
microextraction (HS-SPME) or solvent extraction.

o GC Separation: The extracted volatile compounds are injected into the GC, where they are
separated based on their boiling points and chemical properties as they pass through the
column.

» Effluent Splitting: At the end of the column, the stream of separated compounds is split. One
portion goes to the conventional detector (FID or MS) for chemical identification and
guantification, while the other portion is directed to the olfactometry port.
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o Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port
and records the time, duration, and a description of any detected odors.

» Data Analysis: The data from the detector (a chromatogram) is synchronized with the
sensory data from the panelist (an olfactogram). This allows for the direct correlation of a
specific chemical compound with its perceived odor.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Sensory Thresholds of
Alkylpyrazines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149192#sensory-threshold-comparison-of-different-
alkylpyrazines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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